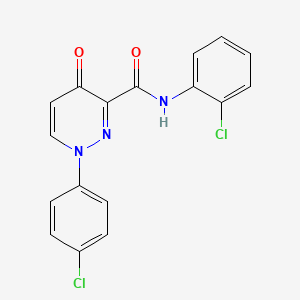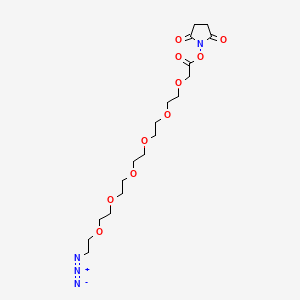
Methyl 1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate: is a fluorinated organic compound that belongs to the pyrazole family. This compound is characterized by the presence of both difluoroethyl and trifluoromethyl groups, which contribute to its unique chemical properties. The incorporation of fluorine atoms enhances the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable molecule in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Addition of the Difluoroethyl Group: The difluoroethyl group can be incorporated using difluoroethyl halides or difluoroethyl sulfonates under nucleophilic substitution conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to minimize side reactions and improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atoms in the difluoroethyl and trifluoromethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Fluorinated Building Block: The compound serves as a building block for the synthesis of more complex fluorinated molecules, which are valuable in materials science and pharmaceuticals.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Medicine:
Drug Development: Due to its stability and resistance to metabolic degradation, the compound is explored as a potential drug candidate for various therapeutic applications.
Industry:
Agricultural Chemicals: The compound can be used in the development of agrochemicals, such as herbicides and insecticides, due to its bioactive properties.
Mécanisme D'action
The mechanism of action of Methyl 1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
- Methyl 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-5-carboxylate
- Methyl 1-(2,2-difluoroethyl)-3-(difluoromethyl)-1H-pyrazole-5-carboxylate
- Methyl 1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Uniqueness: Methyl 1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is unique due to the presence of both difluoroethyl and trifluoromethyl groups, which impart distinct chemical and biological properties. The combination of these groups enhances the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable molecule in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H7F5N2O2 |
|---|---|
Poids moléculaire |
258.15 g/mol |
Nom IUPAC |
methyl 2-(2,2-difluoroethyl)-5-(trifluoromethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C8H7F5N2O2/c1-17-7(16)4-2-5(8(11,12)13)14-15(4)3-6(9)10/h2,6H,3H2,1H3 |
Clé InChI |
FIGHGSJXESJHGY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NN1CC(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B15112302.png)

![4-{[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B15112329.png)
![(2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B15112332.png)
![2-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenyloctahydroquinoxaline-1(2H)-carboxamide](/img/structure/B15112335.png)
![3-(4-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15112342.png)
![1-[3-(trifluoromethyl)phenyl]-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole](/img/structure/B15112352.png)

![1-(2-furyl)-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B15112360.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-4-methylbenzamide](/img/structure/B15112361.png)
![5-cyclopropyl-N-[(1-ethylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B15112365.png)



